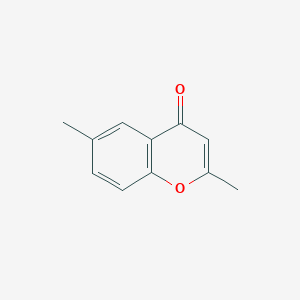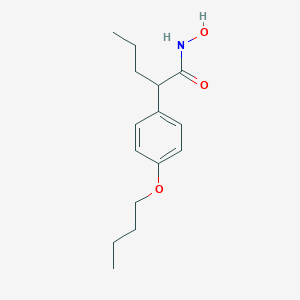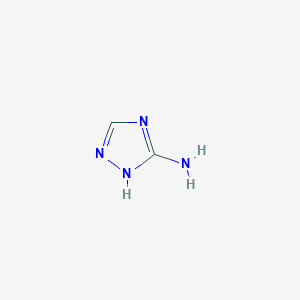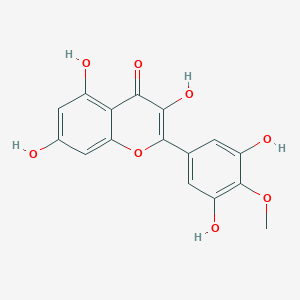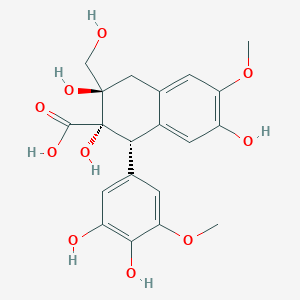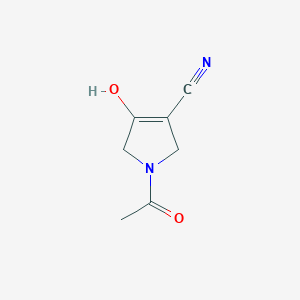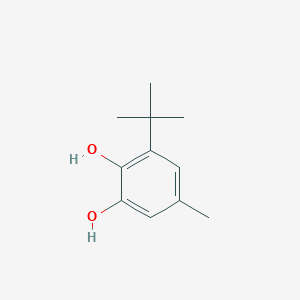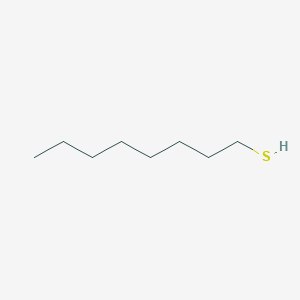
Methanetricarbaldehyd
Übersicht
Beschreibung
Methanetricarbaldehyde, also known as triformylmethane, is an organic compound with the molecular formula C4H4O3. It is a colorless to light yellow liquid with a pungent odor. This compound is insoluble in water at normal temperature but soluble in organic solvents such as alcohols, ethers, ketones, and aromatic hydrocarbons . Methanetricarbaldehyde is widely used in chemical synthesis and as an organic reagent.
Wissenschaftliche Forschungsanwendungen
Methanetricarbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in catalysts and stabilizers.
Biology: Methanetricarbaldehyde is utilized in biochemical assays and as a cross-linking agent in protein studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methanetricarbaldehyde can be synthesized through the self-polymerization of propylene ketone in the presence of a catalyst. Another method involves the condensation of propylene ketone and dicyandiamide under the action of an alkali catalyst .
Industrial Production Methods: In industrial settings, methanetricarbaldehyde is produced by the reaction of sodium with anhydrous ethanol, followed by the addition of methanetricarbaldehyde and guanidine hydrochloride. The resulting solution is stirred at room temperature for one hour and then refluxed for twenty hours .
Analyse Chemischer Reaktionen
Types of Reactions: Methanetricarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Methanetricarbaldehyde can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted aldehydes, depending on the specific reagents and conditions used .
Wirkmechanismus
The mechanism by which methanetricarbaldehyde exerts its effects involves its reactivity with various nucleophiles and electrophiles. It can form covalent bonds with amino groups in proteins, leading to cross-linking and stabilization of protein structures. The molecular targets and pathways involved include interactions with enzymes and other proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Malondialdehyde: Similar in structure but with two aldehyde groups instead of three.
Formaldehyde: A simpler aldehyde with only one aldehyde group.
Glutaraldehyde: Contains two aldehyde groups and is used as a disinfectant and fixative.
Uniqueness: Methanetricarbaldehyde is unique due to its three aldehyde groups, which provide it with distinct reactivity and versatility in chemical synthesis and applications. Its ability to form multiple covalent bonds makes it particularly useful in cross-linking and stabilization processes .
Eigenschaften
IUPAC Name |
methanetricarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-1-4(2-6)3-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNFZAKUHZONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338895 | |
| Record name | triformylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18655-47-5 | |
| Record name | triformylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of triformylmethane?
A1: Triformylmethane has the molecular formula C4H4O3 and a molecular weight of 96.08 g/mol.
Q2: What is the structure of triformylmethane?
A2: Triformylmethane exists predominantly in a planar keto–enol structure stabilized by an intramolecular hydrogen bond. This structure is similar to malonaldehyde and its derivatives. []
Q3: Is there spectroscopic data available for triformylmethane?
A3: Yes, researchers have characterized triformylmethane using various spectroscopic techniques. Its microwave spectrum confirms a single, planar conformation in the vapor phase. [] Additionally, 1H-NMR studies, particularly in the presence of trichloroacetyl isocyanate, provide evidence for the intramolecular hydrogen bond within the molecule. []
Q4: Is triformylmethane acidic?
A4: Yes, the presence of three electron-withdrawing formyl groups makes triformylmethane relatively acidic. []
Q5: Can triformylmethane be used to synthesize heterocycles?
A5: Absolutely! Triformylmethane acts as a versatile building block for synthesizing a variety of heterocycles. For instance, it reacts with amidines to form pyrimidine-5-carboxaldehydes. [, ] Additionally, it can be used in the synthesis of pyrazole-4-carbaldehydes. [] Reactions with adenosine and guanosine yield novel cyclic adducts. [, ]
Q6: Are there any specific examples of triformylmethane's utility in organic synthesis?
A6: Yes, several studies highlight the synthetic versatility of triformylmethane:
- Synthesis of 7-acylamino-3-formylquinolines: A stable triformylmethane synthon has been developed and successfully employed in the scalable synthesis of 7-acylamino-3-formylquinolines. [, ]
- One-Pot Synthesis of Tetraazamacrocyclic Complexes: The bis(hexafluorophosphate) Arnold salt, a triformylmethane synthon, facilitates the efficient one-pot synthesis of copper(II) and nickel(II) tetraazamacrocyclic complexes in aqueous solutions. []
- Vinyltriphenylphosphonium Salt Mediated Synthesis: Triformylmethane plays a crucial role in the vinyltriphenylphosphonium salt mediated one-pot synthesis of dialkyl 5-formyl-2H-pyran-2,3-dicarboxylates. []
- Synthesis of 4-Acylisoxazole Derivatives: Triformylmethane serves as a starting material for the efficient synthesis of 4-acylisoxazole derivatives. [, ]
Q7: How does triformylmethane react with urea?
A7: While dialdehydes generally require activation to react with urea, triformylmethane demonstrates high reactivity towards urea under physiological conditions. [] This property makes triformylmethane a promising candidate for developing urea sorbents for medical applications like dialysate regeneration. [, ]
Q8: Does triformylmethane undergo self-condensation?
A8: Yes, triformylmethane can undergo self-condensation, ultimately leading to the formation of 1,3,5-triformylbenzene. [] This process can compete with reactions involving other nucleophiles, as observed in the condensation reactions with adenosine. []
Q9: Have there been any computational studies on triformylmethane?
A9: Yes, researchers have employed computational methods like ab-initio calculations, Atoms in Molecules (AIM) analysis, and Natural Bond Orbital (NBO) analysis to study the intramolecular hydrogen bond in triformylmethane. [] These studies provide insights into the electronic structure and bonding characteristics of this molecule. Additionally, density functional theory (DFT) has been used to investigate its infrared spectrum. []
Q10: Have any Structure-Activity Relationship (SAR) studies been conducted on triformylmethane?
A10: While specific SAR studies focusing on modifying the triformylmethane core might be limited, research on its reactions, particularly with amines and in the formation of heterocycles, provides valuable insights into how structural variations influence reactivity and product formation. [, , , ]
Q11: What is known about the stability of triformylmethane?
A11: Triformylmethane is a highly reactive compound. While it exists predominantly in its enol form, its stability can be affected by factors like pH, temperature, and the presence of nucleophiles. [] Researchers have developed stable synthons, such as the bis(hexafluorophosphate) Arnold salt, to facilitate its use in synthetic applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



